2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride
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Overview
Description
“2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride” is a chemical compound with the empirical formula C11H14ClNO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21ClN2O.ClH/c1-12-4-2-3-5-13 (12)11-18-8-6-14 (7-9-18)17-15 (19)10-16;/h2-5,14H,6-11H2,1H3, (H,17,19);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.81 . It is a powder at room temperature . The InChI code provides additional information about its molecular structure .Mechanism of Action
The mechanism of action for “2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride” is not specified in the retrieved sources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of potential biological activities.
Safety and Hazards
Future Directions
Piperidine derivatives continue to be an important area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .
properties
IUPAC Name |
2-chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.ClH/c17-13-16(20)18-15-8-11-19(12-9-15)10-4-7-14-5-2-1-3-6-14;/h1-3,5-6,15H,4,7-13H2,(H,18,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYONNSFJNKQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)CCCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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